7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole
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Overview
Description
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, photography, and as intermediates in organic synthesis. The presence of a chlorine atom and an isopropyl group in this compound potentially enhances its chemical reactivity and utility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Nitration: The starting material, 1H-benzotriazole, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Alkylation: Finally, the isopropyl group is introduced through an alkylation reaction using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts and Reagents: Industrial processes may use more robust catalysts and reagents to enhance yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzotriazole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of oxidized benzotriazole derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of corrosion inhibitors, dyes, and photographic chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering cellular pathways.
Chemical Reactivity: The chlorine atom and isopropyl group influence its reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: The parent compound without the chlorine and isopropyl substituents.
5-chloro-1H-benzotriazole: A similar compound with the chlorine atom at a different position.
1-(propan-2-yl)-1H-benzotriazole: A compound with only the isopropyl group as a substituent.
Uniqueness
7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is unique due to the combination of the chlorine atom and the isopropyl group, which can significantly influence its chemical and biological properties
Properties
CAS No. |
2287339-55-1 |
---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.6 |
Purity |
0 |
Origin of Product |
United States |
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